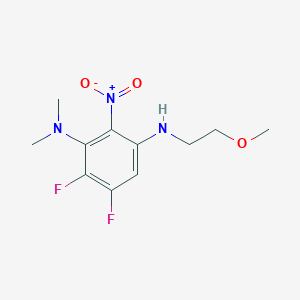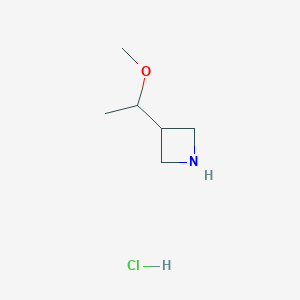
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine, also known as 4,5-difluoro-N1-methoxyethyl-2-nitrobenzene-1,3-diamine (DFNEMND), is an organic compound with a wide range of applications in scientific research. It is an aromatic diamine that is used in multiple biochemical and physiological studies, as well as a building block for organic synthesis. DFNEMND is a versatile compound that is widely used in the laboratory due to its low cost and high reactivity.
Scientific Research Applications
DFNEMND is widely used in scientific research due to its versatile properties. It has been used in a variety of biochemical and physiological studies, including studies on enzyme-catalyzed reactions, protein folding, and DNA-protein interactions. It has also been used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds.
Mechanism of Action
DFNEMND acts as a substrate in biochemical and physiological studies. It is a highly reactive compound and can be used to catalyze a variety of reactions, including the hydrolysis of proteins and nucleic acids. It can also be used to catalyze the formation of covalent bonds between substrates, such as proteins and nucleic acids.
Biochemical and Physiological Effects
DFNEMND has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, including proteases and phosphatases. It has also been found to have an inhibitory effect on the formation of covalent bonds between proteins and nucleic acids. In addition, DFNEMND has been found to have an inhibitory effect on the activity of certain hormones, such as insulin.
Advantages and Limitations for Lab Experiments
The use of DFNEMND in laboratory experiments has several advantages. It is a low-cost compound that is highly reactive and can be used to catalyze a variety of reactions. It is also a versatile compound that can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. However, DFNEMND is also limited in its use in laboratory experiments. It has a short shelf-life and should be stored in a cool, dark place. In addition, it can be toxic if not handled properly.
Future Directions
The use of DFNEMND in scientific research is expected to continue to grow in the future. It is a versatile compound that can be used in a variety of biochemical and physiological studies. In addition, it can be used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. Furthermore, it is expected that the use of DFNEMND in laboratory experiments will continue to increase, as it is a low-cost and highly reactive compound. Finally, further research is needed to better understand the biochemical and physiological effects of DFNEMND, as well as its potential toxicity.
Synthesis Methods
DFNEMND is synthesized through a two-step procedure. The first step involves the reaction of 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine-2-nitrobenzene-1,3-diamine with ethyl 2-methoxyethoxymethyl ether in the presence of a base. This reaction yields this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine. The second step involves the hydrolysis of the product with aqueous acid to form this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine.
properties
IUPAC Name |
4,5-difluoro-1-N-(2-methoxyethyl)-3-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O3/c1-15(2)11-9(13)7(12)6-8(10(11)16(17)18)14-4-5-19-3/h6,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVFCLYRYLZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1F)F)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)




![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)




amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
